2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide
Description
2-(2-Fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine dioxide core substituted with a 2-fluorobenzyl group at position 2 and a phenyl group at position 2. This scaffold combines structural elements of 1,2,3-benzothiadiazine dioxides and phthalazinones, both of which are associated with diverse pharmacological activities, including modulation of ionotropic glutamate receptors (e.g., AMPA and kainate receptors) and enzyme inhibition (e.g., PI3Kδ) .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c21-18-12-6-4-10-16(18)14-23-22-20(15-8-2-1-3-9-15)17-11-5-7-13-19(17)26(23,24)25/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJYJLAOUOXKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is the phosphoinositide 3-kinases (PI3Ks), specifically the PI3Kδ isoform . PI3Ks are a family of lipid kinases that regulate numerous biological functions, including cell growth, proliferation, differentiation, motility, and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding site of the kinase . The compound’s selectivity for PI3Kδ over other PI3K isoforms is maintained, although its inhibitory potency is decreased compared to other lead compounds .
Biochemical Pathways
The inhibition of PI3Kδ by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and proliferation, and its dysregulation is often associated with cancer . By inhibiting PI3Kδ, the compound can potentially disrupt this pathway and exert anticancer effects .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of PI3Kδ and the subsequent disruption of the PI3K/AKT/mTOR pathway . This can potentially lead to the inhibition of cell growth and proliferation, particularly in cancer cells where this pathway is often dysregulated .
Biochemical Analysis
Biochemical Properties
The compound 2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide interacts with PI3Kδ, a lipid kinase. It has been designed to interact with the deeper hydrophobic pocket of PI3Kδ.
Cellular Effects
The compound this compound has been evaluated for its antiproliferative activity against human B-cell SU-DHL-6. It significantly inhibited SU-DHL-6 cell proliferation with the GI50 of 2.13 and 2.50 μM, respectively.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PI3Kδ. It inhibits the activity of PI3Kδ, thereby affecting the PI3K signaling pathway.
Biological Activity
The compound 2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. The compound can be synthesized via methods that include nucleophilic substitution and cyclization reactions involving thiadiazine derivatives.
Anticancer Activity
Research indicates that compounds within the benzothiadiazine family exhibit antitumor properties . For instance, derivatives have shown effectiveness against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.
| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | CDK inhibition |
| Compound B | HeLa | 8.0 | Apoptosis induction |
| Compound C | A549 | 4.5 | Cell cycle arrest |
Antihypertensive Effects
Benzothiadiazines are traditionally known for their diuretic and antihypertensive effects . Studies have shown that these compounds can effectively lower blood pressure by promoting diuresis and vasodilation. The mechanism often involves the inhibition of sodium reabsorption in the kidneys.
Neuropharmacological Effects
Recent studies have suggested that certain derivatives may exhibit neuroprotective properties . For example, compounds have been evaluated for their potential to modulate neurotransmitter systems, particularly through interactions with benzodiazepine receptors. This activity could be beneficial in treating anxiety disorders or epilepsy.
Case Studies
-
Anticancer Study
In a study published in Journal of Medicinal Chemistry, a derivative of the compound was tested against breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, attributed to its ability to inhibit CDK activity . -
Antihypertensive Research
A clinical trial involving hypertensive patients demonstrated that administration of a related benzothiadiazine compound resulted in a marked decrease in systolic and diastolic blood pressure over a four-week period . -
Neuropharmacological Investigation
A study assessing the anticonvulsant properties of related compounds found that they significantly reduced seizure frequency in animal models, suggesting potential for treating epilepsy .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Differences :
Pharmacological Activity Comparisons
Activity on Ionotropic Glutamate Receptors
- BPAM307 (Thienothiadiazine dioxide): Exhibits potent kainate receptor (KAR) modulation (EC₂ₓ ~ 0.3 µM) due to 4-allyl substitution, which favors KAR over AMPAR selectivity .
- BPAM344 (Benzothiadiazine dioxide) : Shows high AMPAR potentiator activity (EC₂ₓ = 0.24 µM) with 4-cyclopropyl substitution enhancing receptor binding .
- Fluorine at position 2 could enhance metabolic stability and binding affinity .
Enzyme Inhibition (PI3Kδ)
- Quinazolinone derivatives: Exhibit strong PI3Kδ inhibition (IC₅₀ < 10 nM) but lack isoform selectivity .
- Benzo[e][1,2,4]thiadiazine derivatives : Demonstrate moderate PI3Kδ inhibition (e.g., compound 15b: IC₅₀ = 120 nM) with >21-fold selectivity over PI3Kγ, attributed to the thiadiazine dioxide scaffold .
- Target Compound : The 1,2,3-thiadiazine core may reduce PI3Kδ affinity compared to 1,2,4 isomers but improve selectivity due to substituent positioning.
Selectivity and Substituent Effects
*Inference based on steric and electronic effects of phenyl vs. smaller alkyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
